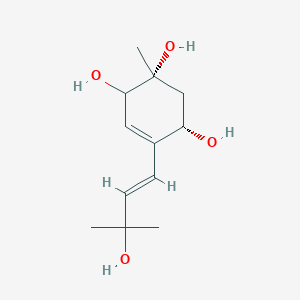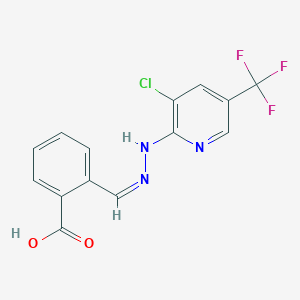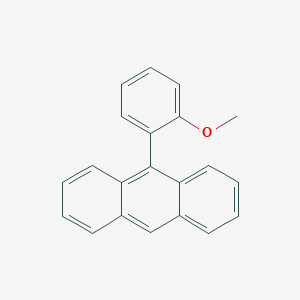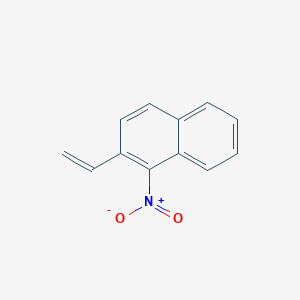
Acremine F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acremine F is a fungal metabolite that has been identified in the genus AcremoniumThe molecular formula of this compound is C12H20O4, and it has a molecular weight of 228.28 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acremine F involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the cyclohexene ring and the introduction of hydroxyl and methyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound is often carried out through fermentation processes using Acremonium species. The fermentation conditions, including pH, temperature, and nutrient supply, are optimized to maximize the yield of this compound. Post-fermentation, the compound is extracted and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Acremine F undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the desired functional group, often involving nucleophilic reagents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and applications .
Aplicaciones Científicas De Investigación
Acremine F has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its role in fungal metabolism and interactions with other organisms.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of bioactive compounds and as a model compound for studying fungal metabolites
Mecanismo De Acción
The mechanism of action of Acremine F involves its interaction with specific molecular targets within cells. It is believed to interfere with cellular processes by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain metabolic pathways in fungi .
Comparación Con Compuestos Similares
Acremine F can be compared with other fungal metabolites such as:
Acremine A: Similar structure but with different functional groups.
Acremine B: Differing in the position and type of hydroxyl groups.
Acremine C: Contains additional methyl groups compared to this compound.
Uniqueness: this compound stands out due to its specific combination of functional groups and its unique biological activity profile.
Propiedades
Fórmula molecular |
C12H20O4 |
|---|---|
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
(2R,4S)-5-[(E)-3-hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol |
InChI |
InChI=1S/C12H20O4/c1-11(2,15)5-4-8-6-10(14)12(3,16)7-9(8)13/h4-6,9-10,13-16H,7H2,1-3H3/b5-4+/t9-,10?,12+/m0/s1 |
Clave InChI |
KLZSJMCXTDLPSF-PMNWLSNQSA-N |
SMILES isomérico |
C[C@]1(C[C@@H](C(=CC1O)/C=C/C(C)(C)O)O)O |
SMILES canónico |
CC1(CC(C(=CC1O)C=CC(C)(C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide](/img/structure/B14122853.png)
![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide](/img/structure/B14122857.png)



![N-(3,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14122877.png)
![3-(tert-Butyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B14122879.png)
acetic acid](/img/structure/B14122894.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate](/img/structure/B14122896.png)

![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14122912.png)
![4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14122924.png)

